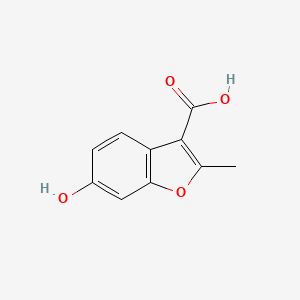

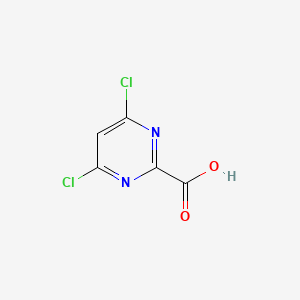

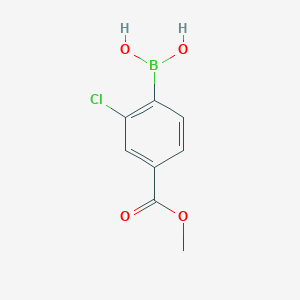

3-Bromo-5-fluorobenzenethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of bromo- and fluoro-substituted benzene derivatives is a topic of interest in several papers. For instance, an improved synthesis of a bromo-fluoro benzene derivative, which is a precursor for PET radioligand [18F]SP203, is described using a new synthon for Sonogashira coupling, yielding the compound in 56% overall yield starting from 4-bromo-2-formylthiazole . Another paper discusses the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process including nitration, reduction, diazotization, and bromination, achieving a 30% overall yield . These studies highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted benzenes has been investigated using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods. The study provided detailed information on the influence of bromine and fluorine atoms on the geometry and vibrational modes of the benzene ring .

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted benzenes allows for further functionalization. One paper describes the regioselective bromocyclization of 2-alkynylbenzoic acids to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further elaborated via palladium-catalyzed cross-coupling reactions . Another study reports the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes through a two-step process involving Br/Li exchange and reaction with isocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted benzenes are influenced by the presence of halogen atoms. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were studied using time-dependent DFT (TD-DFT) for 1-bromo-3-fluorobenzene. The study also discussed the thermodynamic properties, such as heat capacities, entropies, enthalpy changes, and their correlation with temperature . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in various fields.

Aplicaciones Científicas De Investigación

1. Radioligand Development

3-Bromo-5-fluorobenzenethiol and its derivatives have been explored in the synthesis and characterization of radioligands like [11C]SP203. These radioligands are used for imaging brain metabotropic glutamate 5 receptors (mGluR5) in PET scans. This application is crucial for neuroscience research, providing insights into brain function and potential avenues for neurological therapeutics (Siméon et al., 2012).

2. Investigation of Fluorination Mechanisms

Studies on the electrochemical fluorination of aromatic compounds, including halobenzenes, provide insights into the mechanisms of forming various fluorinated products. This research is important for understanding chemical reactions and developing new synthetic methods for fluorinated compounds, which are widely used in pharmaceuticals and agrochemicals (Horio et al., 1996).

3. Synthesis of Molecular Scaffolds

Compounds like 3-Bromo-5-fluorobenzenethiol are utilized in the synthesis of various molecular scaffolds, which are foundational structures in organic chemistry. These scaffolds are used for developing a wide range of chemical entities, including pharmaceuticals and materials (Wallace et al., 2005).

4. Development of Antagonists and Pharmaceuticals

The compound and its related derivatives have been used in the scalable synthesis of pharmaceuticals like thromboxane receptor antagonists. This demonstrates its role in drug development, contributing to the creation of new therapeutic agents (D. C. W. and Mason, 1998).

5. Photofragmentation Studies

3-Bromo-5-fluorobenzenethiol derivatives are used in photofragment translational spectroscopy. These studies are essential in understanding the photodissociation mechanisms of complex molecules, which is a critical aspect of photochemistry and has applications in fields like atmospheric chemistry and materials science (Gu et al., 2001).

Propiedades

IUPAC Name |

3-bromo-5-fluorobenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVUNSZTZDPBEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625551 |

Source

|

| Record name | 3-Bromo-5-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179161-18-3 |

Source

|

| Record name | 3-Bromo-5-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.